![molecular formula C14H13Cl4N B14051804 [2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14051804.png)
[2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is an organic compound with the molecular formula C14H13Cl4N and a molar mass of 337.07 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and a dimethylamine group attached to a phenyl ring. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of [2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves several stepsThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial production methods may involve large-scale chlorination processes, where the precursor compounds are treated with chlorine gas in the presence of a catalyst. The resulting intermediate compounds are then reacted with dimethylamine under specific conditions to yield the final product.
Chemical Reactions Analysis
[2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce amine derivatives.
Scientific Research Applications
[2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar compounds to [2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine include:
Trifluorotoluene: An organic compound used as a solvent and intermediate in the production of pesticides and pharmaceuticals.
Bromomethyl methyl ether:
Compared to these compounds, this compound is unique due to its multiple chlorine atoms and dimethylamine group, which confer distinct chemical and biological properties.
Biological Activity
The compound [2-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS No. 1361577-64-1) is a chlorinated organic molecule notable for its complex structure and potential biological activities. Its molecular formula is C14H13Cl4N, indicating the presence of multiple chlorine atoms and a dimethylamine group, which are critical for its interaction with biological systems.
Chemical Structure and Properties
The unique structural features of this compound include:
- A chloro-substituted phenyl ring.
- A trichlorocyclohexadiene moiety.
These characteristics suggest that the compound may exhibit significant pharmacological properties due to enhanced lipophilicity and potential interactions with various biological targets.
Biological Activity
Research indicates that compounds with similar structures often display a range of biological activities. The biological activity of This compound can be summarized as follows:
- Antimicrobial Activity: Chlorinated compounds are known for their antimicrobial properties. Studies have shown that halogenated compounds can inhibit the growth of bacteria and fungi by disrupting cellular membranes or interfering with metabolic pathways.
- Anti-inflammatory Effects: Similar compounds have demonstrated the ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
- Anticancer Properties: The presence of multiple halogens may enhance the compound's ability to interact with cellular targets involved in cancer progression. Structure-activity relationship (SAR) analyses suggest that modifications to the halogen substituents can lead to variations in anticancer potency.
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition: The dimethylamine group can participate in nucleophilic substitution reactions, potentially inhibiting key enzymes involved in metabolic processes.
- Cell Signaling Interference: Halogenated compounds can disrupt cellular signaling pathways by interacting with receptors or other proteins.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that chlorinated compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is helpful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Chloroaniline | Chlorinated aniline | Antimicrobial |
3,5-Dichlorophenol | Dichlorinated phenol | Antiseptic |
Triclosan | Chlorinated phenoxyphenol | Antibacterial |
2-Amino-4-chlorophenol | Amino-substituted chlorophenol | Antimicrobial |
This comparison highlights how the specific combination of multiple chlorine atoms and a dimethylamine group may confer distinct pharmacological properties compared to other similar compounds.
Case Studies and Research Findings
Recent studies utilizing computational methods such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological activity of this compound based on its structure. These studies indicate potential therapeutic uses while also assessing possible toxic effects.
- Study on Antimicrobial Activity: A study conducted on chlorinated phenolic compounds showed that increasing chlorine substitution enhances antibacterial activity against Gram-positive bacteria.
- Anti-inflammatory Research: Another investigation focused on chlorinated amines revealed their capacity to inhibit inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
- Anticancer Screening: High-throughput screening assays have been employed to evaluate the cytotoxic effects of halogenated compounds on various cancer cell lines, indicating promising results for further development.
Synthesis Methods
The synthesis of This compound can be achieved through several methods:
- Chlorination of Phenyl Compound: Initial chlorination steps introduce chlorine into the aromatic system.
- Nucleophilic Substitution with Dimethylamine: The final product is obtained through nucleophilic attack by dimethylamine on the chlorinated intermediate.
Properties
Molecular Formula |
C14H13Cl4N |
---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-3-(2,3,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)12-5-3-4-9(14(12)18)10-6-8(15)7-11(16)13(10)17/h3-5,7,10H,6H2,1-2H3 |
InChI Key |
OIEOSZWDGRJXTL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1Cl)C2CC(=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.